5-Methyl-3,4-methylenedioxyamphetamine, commonly referred to as 5-Methyl-MDA, is a synthetic compound belonging to the amphetamine class. It is recognized for its entactogenic and psychedelic properties, functioning as a selective serotonin releasing agent. This compound is structurally related to 3,4-methylenedioxymethamphetamine (MDMA) and shares similarities with other methylated derivatives of the parent compound MDA (3,4-methylenedioxyamphetamine) .
5-Methyl-MDA is classified as a designer drug, specifically an entactogen and psychedelic. It is synthesized from precursor compounds typically found in laboratory settings. The compound is not scheduled under international drug control agreements, although it may be considered an analog of MDA under certain legal frameworks .
The synthesis of 5-Methyl-MDA can be achieved through various methods, primarily involving the methylation of MDA. One common approach includes using methyl iodide or dimethyl sulfate in the presence of a base to facilitate the substitution reaction on the aromatic ring.
Another method involves the use of hydroxylamine as a nitrogen source, which has been explored in recent studies focusing on the synthesis of MDA derivatives . The reaction conditions typically require careful control of temperature and reactant concentrations to yield high-purity products.
The molecular formula for 5-Methyl-MDA is , with a molar mass of approximately 193.246 g/mol. The compound features a methylenedioxy group attached to the aromatic ring, which is characteristic of this class of drugs. The structural representation can be denoted using SMILES notation as CC1=C(C=CC2=C1C(=C(C=C2)OCCO)C)N(C)C
.
The three-dimensional structure of 5-Methyl-MDA can be modeled using computational chemistry software to visualize its conformation and interactions at the molecular level.
5-Methyl-MDA undergoes various chemical reactions typical for substituted amphetamines. These include electrophilic substitutions due to its electron-rich aromatic system and potential oxidation reactions involving the methylenedioxy group.
Analytical methods such as gas chromatography coupled with mass spectrometry (GC-MS) are frequently employed to identify and quantify 5-Methyl-MDA in biological samples or synthesized products .
The primary mechanism of action for 5-Methyl-MDA involves its role as a selective serotonin releasing agent. It promotes the release of serotonin from presynaptic neurons, leading to increased serotonin levels in the synaptic cleft. This action is coupled with varying degrees of interaction with serotonin receptors, particularly the 5-HT_2A receptor, which contributes to its entactogenic effects .
In vitro studies have shown that 5-Methyl-MDA exhibits significantly higher potency compared to its parent compound MDA, with IC50 values indicating effective serotonin release at lower concentrations .
5-Methyl-MDA is typically encountered as a crystalline solid or powder. Its melting point and solubility characteristics are influenced by its structural features.
The compound's chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile suggests potential for further derivatization or functionalization in synthetic applications.
Research into 5-Methyl-MDA has primarily focused on its pharmacological properties, particularly its potential as a therapeutic agent for mood disorders due to its serotonin-releasing capabilities. Studies have indicated that it could serve as a lead compound in developing new antidepressants that enhance serotonin release rather than inhibit its reuptake . Additionally, ongoing research aims to explore its effects in various models of neuropharmacology to better understand its therapeutic potential and safety profile.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3